![molecular formula C10H10N4 B13406484 [4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
[4,4'-Bipyridine]-3,3'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,4’-Bipyridine]-3,3’-diamine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyridine]-3,3’-diamine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method involves the homocoupling of halopyridines in the presence of copper.
Wurtz Coupling: This method involves the reaction of halopyridines with sodium metal.
Industrial Production Methods
Industrial production of [4,4’-Bipyridine]-3,3’-diamine often employs large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
[4,4’-Bipyridine]-3,3’-diamine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
科学的研究の応用
[4,4’-Bipyridine]-3,3’-diamine has numerous applications in scientific research:
作用機序
The mechanism of action of [4,4’-Bipyridine]-3,3’-diamine involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with different spatial arrangement of nitrogen atoms.
3,3’-Bipyridine: Similar to [4,4’-Bipyridine]-3,3’-diamine but with different substitution pattern.
4,4’-Bipyridine: The parent compound of [4,4’-Bipyridine]-3,3’-diamine.
Uniqueness
[4,4’-Bipyridine]-3,3’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives .
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
4-(3-aminopyridin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H10N4/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H,11-12H2 |
InChIキー |
FCOWDEJLYZAJAY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C2=C(C=NC=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



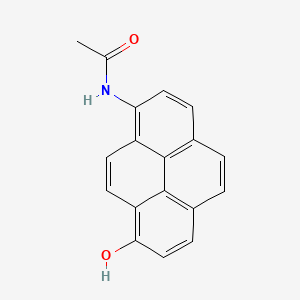
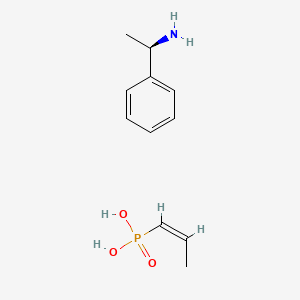
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
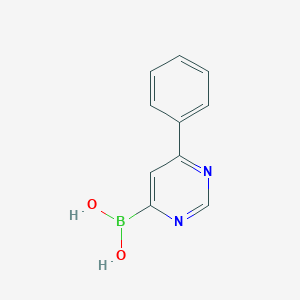
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)
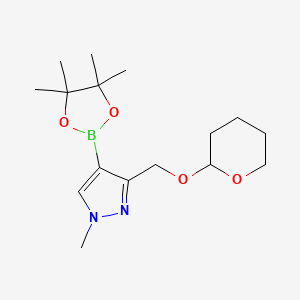
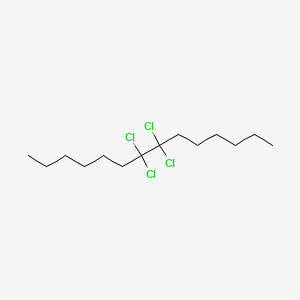
![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
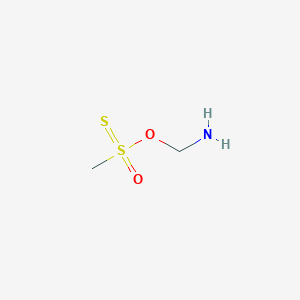
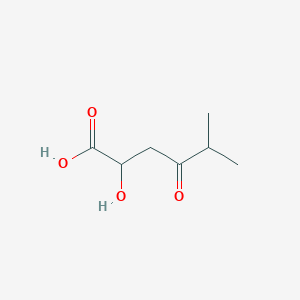
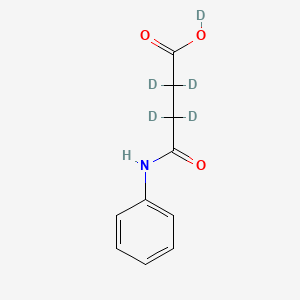
![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
